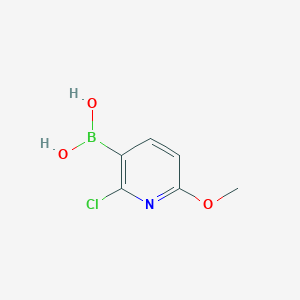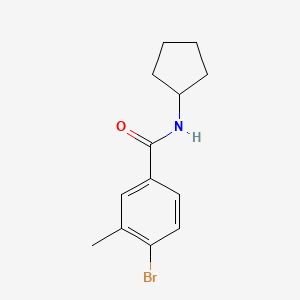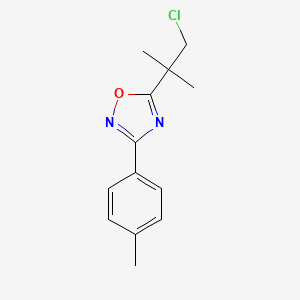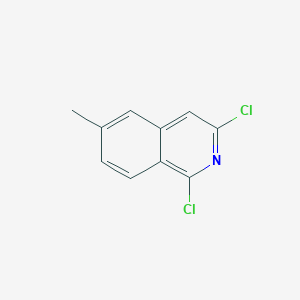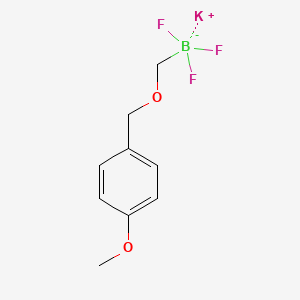
Potassium (4-methoxy)benzyloxymethyltrifluoroborate
Descripción general
Descripción
Potassium (4-methoxy)benzyloxymethyltrifluoroborate is a chemical compound with the molecular formula C9H11BF3KO2 and a molecular weight of 258.09 g/mol . This compound is known for its use in palladium-catalyzed carbon-carbon bond formation reactions, particularly the Suzuki-Miyaura reaction . It is a solid at room temperature with a melting point of 203-213°C .
Mecanismo De Acción
Target of Action
Potassium (4-methoxy)benzyloxymethyltrifluoroborate primarily targets palladium catalysts in chemical reactions . These catalysts play a crucial role in facilitating carbon-carbon bond formation, specifically in the Suzuki-Miyaura reaction .
Mode of Action
The compound interacts with its target, the palladium catalyst, to undergo a carbon-carbon bond formation . This interaction results in the creation of aryl and heteroaryl ethers .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides . The downstream effect of this pathway is the production of aryl and heteroaryl ethers .
Result of Action
The molecular effect of this compound’s action is the formation of a carbon-carbon bond, leading to the production of aryl and heteroaryl ethers
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored at room temperature , suggesting that temperature could impact its stability.
Análisis Bioquímico
Biochemical Properties
Potassium (4-methoxy)benzyloxymethyltrifluoroborate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and proteins involved in these reactions, such as palladium complexes. The compound undergoes palladium-catalyzed carbon-carbon bond formation with aryl chlorides, providing a non-traditional disconnection for the preparation of aryl- and heteroaryl ethers . This interaction is crucial for the synthesis of complex organic molecules, which are often used in pharmaceuticals and other biochemical applications.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell function by participating in reactions that modify cellular components, such as proteins and nucleic acids. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it can alter the activity of enzymes and other biomolecules involved in these processes . This can lead to changes in cellular behavior, including growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with palladium complexes to catalyze carbon-carbon bond formation. The compound binds to palladium, facilitating the transfer of electrons and the formation of new chemical bonds . This process can lead to the activation or inhibition of specific enzymes, resulting in changes in gene expression and cellular function. The compound’s ability to participate in these reactions makes it a valuable tool for studying biochemical pathways and mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and enzyme activity. These changes can be observed in both in vitro and in vivo studies, providing valuable insights into the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate biochemical reactions without causing significant toxicity . At higher doses, it can lead to adverse effects, such as enzyme inhibition and cellular damage. These threshold effects are important for determining the safe and effective use of the compound in biochemical research and applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carbon-carbon bond formation. The compound interacts with enzymes and cofactors that facilitate these reactions, such as palladium complexes . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and behavior. Understanding these pathways is crucial for optimizing the use of the compound in biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its activity and function. The compound’s ability to reach specific cellular compartments is important for its effectiveness in biochemical reactions and applications.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound may be directed to these compartments through targeting signals or post-translational modifications. Its localization can influence its activity and function, making it a valuable tool for studying subcellular processes and mechanisms.
Métodos De Preparación
Potassium (4-methoxy)benzyloxymethyltrifluoroborate can be synthesized via the SN2 displacement of potassium bromomethyltrifluoroborate with various alkoxides . This method involves the reaction of potassium bromomethyltrifluoroborate with 4-methoxybenzyl alcohol under basic conditions to form the desired product . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Potassium (4-methoxy)benzyloxymethyltrifluoroborate primarily undergoes palladium-catalyzed carbon-carbon bond formation reactions, such as the Suzuki-Miyaura reaction . In this reaction, the compound reacts with aryl chlorides to form aryl- and heteroaryl ethers . Common reagents used in these reactions include palladium catalysts, such as palladium acetate, and bases like potassium carbonate . The major products formed from these reactions are aryl ethers, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Potassium (4-methoxy)benzyloxymethyltrifluoroborate has several scientific research applications, particularly in the field of organic chemistry . It is used as a reagent in the Suzuki-Miyaura reaction to form carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds . This compound is also used in the preparation of aryl and heteroaryl ethers, which are important intermediates in the pharmaceutical and agrochemical industries .
Comparación Con Compuestos Similares
Potassium (4-methoxy)benzyloxymethyltrifluoroborate is similar to other organotrifluoroborate salts used in the Suzuki-Miyaura reaction, such as potassium phenyltrifluoroborate and potassium vinyltrifluoroborate . it is unique in its ability to form aryl ethers through a non-traditional disconnection approach . This compound offers greater flexibility in the synthesis of complex organic molecules compared to other organotrifluoroborate salts . Similar compounds include potassium phenyltrifluoroborate, potassium vinyltrifluoroborate, and potassium alkoxymethyltrifluoroborate .
Propiedades
IUPAC Name |
potassium;trifluoro-[(4-methoxyphenyl)methoxymethyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3O2.K/c1-14-9-4-2-8(3-5-9)6-15-7-10(11,12)13;/h2-5H,6-7H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHMOMQODHUMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCC1=CC=C(C=C1)OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677155 | |
| Record name | Potassium trifluoro{[(4-methoxyphenyl)methoxy]methyl}borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027642-26-7 | |
| Record name | Potassium trifluoro{[(4-methoxyphenyl)methoxy]methyl}borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1027642-26-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1462906.png)
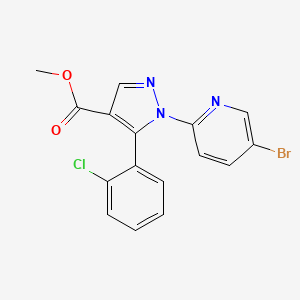


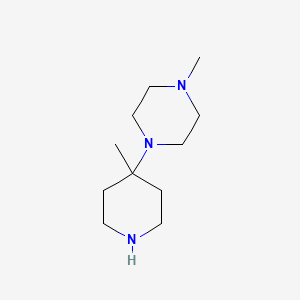
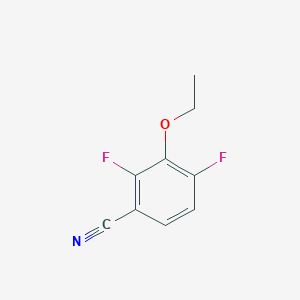
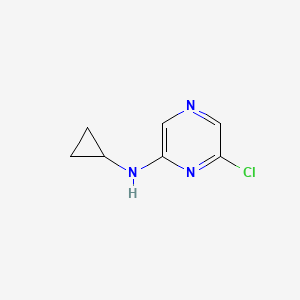


![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1462921.png)
